3-methyl-N-(3-methylphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrano[2,3-c]pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-(3-methylphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrano[2,3-c]pyrazole-4-carboxamide is a complex organic compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms. This particular compound has garnered interest due to its potential biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(3-methylphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrano[2,3-c]pyrazole-4-carboxamide typically involves multi-step reactions. One common method includes the condensation of appropriate aldehydes with hydrazine derivatives, followed by cyclization and subsequent functional group modifications . The reaction conditions often require specific solvents like tetrahydrofuran and catalysts to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, catalysts, and purification techniques are crucial to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(3-methylphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrano[2,3-c]pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
3-methyl-N-(3-methylphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrano[2,3-c]pyrazole-4-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Studied for its potential antibacterial, antifungal, and antitumor activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-(3-methylphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrano[2,3-c]pyrazole-4-carboxamide involves its interaction with various molecular targets. It has been shown to inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system. This can result in altered nerve transmission and potential neurotoxic effects . The compound’s structure allows it to interact with reactive oxygen species, contributing to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
Compared to similar compounds, 3-methyl-N-(3-methylphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrano[2,3-c]pyrazole-4-carboxamide stands out due to its unique combination of a pyrazole ring with a tetrahydropyrano structure.
Properties
Molecular Formula |
C21H19N3O3 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
3-methyl-N-(3-methylphenyl)-6-oxo-1-phenyl-4,5-dihydropyrano[2,3-c]pyrazole-4-carboxamide |
InChI |
InChI=1S/C21H19N3O3/c1-13-7-6-8-15(11-13)22-20(26)17-12-18(25)27-21-19(17)14(2)23-24(21)16-9-4-3-5-10-16/h3-11,17H,12H2,1-2H3,(H,22,26) |
InChI Key |
BNXPFMVERASCRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CC(=O)OC3=C2C(=NN3C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.